2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as 2-(trifluoromethyl)phenylalanine, is a compound with the CAS Number: 3832-73-3 . It has a molecular weight of 233.19 . The compound is a white to off-white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.18 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 251.05694118 g/mol .Scientific Research Applications
Synthesis and Biological Evaluation
- CF3Se-Substituted α-Amino Acid Derivatives : A study synthesizing various derivatives, including 2-amino-3-((trifluoromethyl)selanyl)propanoates, demonstrated their effectiveness as cell growth inhibitors, suggesting their potential in pharmaceutical applications (Han et al., 2021).
Stereoselective Synthesis
- Asymmetric Strecker Reaction : Research into stereoselective approaches for synthesizing alpha-trifluoromethylated alpha-amino acids, including 2-amino-2-phenyl-1,1,1-trifluoropropanoic acid, highlights the relevance of this compound in stereocontrolled synthesis (Wang et al., 2006).
Metal Ion Chelation and Thermal Studies
- Rare Earth Metal Ion Chelates : A study involving the synthesis of metal ion chelates with 2-amino-3-phenyl propanoic acid and their characterization, including thermal gravimetric analysis, underscores the compound's significance in material science and thermal studies (Ballal, 2020).
Computational Peptidology and Drug Design
- Antifungal Tripeptides Analysis : Computational studies of antifungal tripeptides, including derivatives of 2-amino-3-phenylpropanamido propanoic acid, demonstrate the compound's utility in understanding molecular properties and reactivity, important for drug design (Flores-Holguín et al., 2019).
Polymer Modification and Medical Applications
- Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Research on modifying hydrogels with amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, revealed enhanced thermal stability and potential for medical applications due to their promising biological activities (Aly & El-Mohdy, 2015).
Enantioselective Synthesis
- Astins Synthesis : The synthesis of nonessential amino acids like 3-amino-2-phenyl propanoic acid for the total synthesis of astins A, B, and C, signifies its role in the preparation of complex natural products (Jiang et al., 1994).
Catalyst Development
- Amidation Catalyst : A study on 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation, with implications for α-dipeptide synthesis, highlights the importance of trifluoromethylated phenyl compounds in catalysis (Wang et al., 2018).
Material Science Applications
- Polybenzoxazine Reactivity : The exploration of 3-(4-hydroxyphenyl)propanoic acid as a renewable building block for enhancing reactivity towards benzoxazine ring formation demonstrates its utility in material science (Trejo-Machin et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABLDGLYOGEHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380585 |
Source
|
Record name | 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
3832-73-3 |
Source
|
Record name | 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3832-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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